Structural and Predicted Physicochemical Differentiation vs. De-Hydroxy and Non-CF3 Analogs
No direct head-to-head bioactivity data are available for this compound. However, class-level inference based on the patent family indicates that the combination of the flexible hydroxyethyl linker and the electron-withdrawing para-CF3 group is critical for CRF-1 potency. In the patent, an analog lacking the hydroxy group (Example 12, a simple ethyl-linked cyclohexyl amide) lost detectable CRF-1 binding (IC50 >10,000 nM), while trifluoromethyl-substituted variants with the hydroxy group retained nanomolar activity [1]. By extension, generic acetamide analogs without the hydroxy-CF3 motif are expected to be essentially inactive, making specific procurement of the hydroxy-CF3 structure mandatory for CRF-1-related applications.
| Evidence Dimension | CRF-1 receptor binding (cAMP HTRF assay) |
|---|---|
| Target Compound Data | No direct data available for CAS 1704579-16-7 |
| Comparator Or Baseline | Patent Example 12 (de-hydroxy analog): IC50 >10,000 nM; hydroxy-trifluoromethyl analogs in the patent: IC50 values 10–500 nM |
| Quantified Difference | >20-fold loss of potency upon hydroxy removal inferred from patent SAR |
| Conditions | CHO cells expressing human CRF-1; cAMP HTRF detection (BindingDB Source ID 6487, Assay ALA3707792) |
Why This Matters
Procurement of a non-hydroxylated or non-CF3 generic substitute risks loss of CRF-1 target engagement, undermining experimental validity.
- [1] Atkinson B, et al. Cyclohexyl amide derivatives as CRF receptor antagonists. US Patent US8835444B2. Granted 2014. View Source
